4-(tert-butyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O/c1-22(2,3)18-11-9-17(10-12-18)21(26)23-16-20(25-14-5-6-15-25)19-8-7-13-24(19)4/h7-13,20H,5-6,14-16H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWBBUMUWCKPOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CN2C)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(tert-butyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure comprising a benzamide core substituted with a tert-butyl group and two pyrrole derivatives. This unique configuration may contribute to its biological activity.
- Molecular Formula : C22H33N3
- Molecular Weight : 374.53 g/mol
- CAS Number : 137829-79-9
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its effects in the following areas:
1. Antitumor Activity
Research indicates that compounds with similar structures exhibit antiproliferative effects against cancer cell lines. For instance, a study demonstrated that pyrrole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that this compound may have similar effects.
2. Antimicrobial Properties
Pyrrole-based compounds have shown promise as antimicrobial agents. A comparative analysis revealed that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis.
3. Neuroprotective Effects
Studies on related pyrrole compounds indicate potential neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may exert protective effects by modulating neuroinflammatory pathways and promoting neuronal survival.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
- Receptor Modulation : Interaction with various receptors may alter signaling pathways related to cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been implicated in the apoptosis of cancer cells.
Case Studies and Research Findings
Comparison with Similar Compounds
4-(tert-Butyl)-N-(2-(4-Fluorophenyl)-2-(4-Methylpiperazin-1-yl)ethyl)benzamide (CAS: 903252-23-3)
- Structural Differences :
- The ethylamine chain includes a 4-fluorophenyl group and a 4-methylpiperazine instead of pyrrolidine and 1-methylpyrrole.
- Molecular weight: 397.5 g/mol (vs. 353.5 g/mol for the target compound), due to the fluorine atom and larger piperazine ring.
- Pharmacological Implications: The fluorophenyl group may enhance lipophilicity and sigma receptor binding, as seen in other fluorinated benzamides () .
N-(2-(tert-Butyl)phenyl)-4-Methoxy-N-(1-Phenyl-2-(pyridin-2-yl)ethyl)benzamide (6m)
- Structural Differences :
- Pyridine and phenyl groups may influence binding to receptors like sigma-1 or dopamine receptors, as observed in other benzamides () .
Sigma Receptor-Binding Benzamides (e.g., [125I]PIMBA)
- Key Features :
- However, the absence of iodine or methoxy groups might limit its utility in diagnostic imaging .
Piperazine- and Triazole-Containing Benzamides (Compounds 2k, 2l)
- Structural and Synthetic Insights :
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | CAS 903252-23-3 | [125I]PIMBA | Compound 6m |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 353.5 | 397.5 | ~450 (iodinated) | ~400 (estimated) |
| Key Substituents | Pyrrolidine, 1-Me-pyrrole | 4-Fluorophenyl, 4-Me-piperazine | Piperidine, Iodo, Methoxy | Methoxy, Pyridinyl |
| Hydrogen Bond Acceptors | 4 | 5 | 5 | 5 |
| LogP (Estimated) | ~3.5 | ~4.0 | ~3.8 | ~3.2 |
- Solubility and Bioavailability :
Research Findings and Therapeutic Potential
- Sigma Receptor Targeting: Benzamides with piperidine/piperazine groups () exhibit nanomolar affinity for sigma-1 receptors, enabling tumor imaging and inhibition of prostate cancer cell proliferation . The target compound’s pyrrolidine moiety may mimic piperidine binding but requires experimental validation.
- Synthetic Feasibility :
- tert-Butyl-protected intermediates () are critical for modular synthesis, suggesting scalability for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
